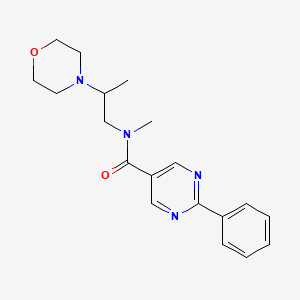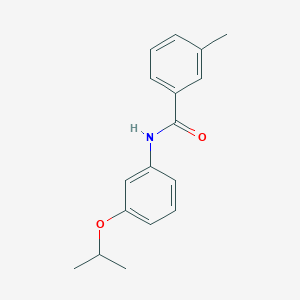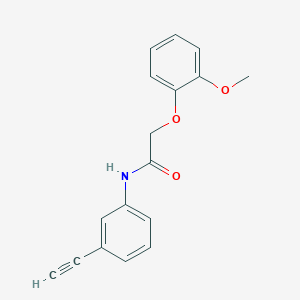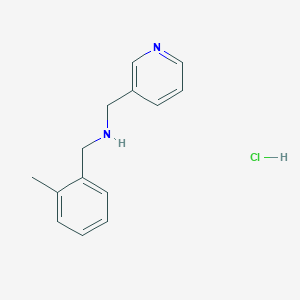
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MP-10 is a kinase inhibitor that has been shown to have promising activity against a variety of cancers, including lung, breast, and colon cancer.
作用机制
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide exerts its anti-cancer effects by inhibiting several key kinases involved in cancer cell proliferation and survival. Specifically, this compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This ultimately leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for both cancer growth and wound healing.
实验室实验的优点和局限性
One advantage of N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. This makes it a valuable tool for researchers studying cancer cell signaling and drug development. However, one limitation of this compound is that it has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide. One area of interest is the development of more potent and selective this compound analogs, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also interest in exploring the potential of this compound for the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
合成方法
The synthesis of N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide involves a multi-step process that begins with the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylmorpholine to form the corresponding amide. Finally, the amide is reacted with 1,3-dibromopropane to form this compound.
科学研究应用
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. Several studies have shown that this compound is a potent inhibitor of several key kinases involved in cancer cell proliferation and survival, including EGFR, HER2, and VEGFR. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
属性
IUPAC Name |
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(23-8-10-25-11-9-23)14-22(2)19(24)17-12-20-18(21-13-17)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZCFDELXECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CN=C(N=C1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)

![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)
